molecular formula C21H27ClN4O3 B2525791 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797587-77-9

3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2525791
CAS No.: 1797587-77-9
M. Wt: 418.92
InChI Key: MCSYNLZTCZADRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one features a heterocyclic core comprising a 1,2,4-triazol-5-one ring substituted with a methyl group, a cyclopropyl moiety, and a piperidin-4-yl group. The piperidine ring is further acylated with a 2-(4-chlorophenoxy)-2-methylpropanoyl chain. The 4-chlorophenoxy group may enhance lipophilicity and membrane permeability, while the cyclopropyl substituent could influence conformational stability .

Properties

IUPAC Name

5-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c1-21(2,29-17-8-4-15(22)5-9-17)19(27)25-12-10-14(11-13-25)18-23-24(3)20(28)26(18)16-6-7-16/h4-5,8-9,14,16H,6-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSYNLZTCZADRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)C2=NN(C(=O)N2C3CC3)C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one represents a novel structure with potential pharmacological applications, particularly in the realm of anti-inflammatory and neuroprotective activities. This article delves into its biological activity, exploring relevant research findings, case studies, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A triazole ring , known for its role in various biological activities.
  • A piperidine moiety , which is often associated with analgesic and anti-inflammatory properties.
  • A chlorophenoxy group , which enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory properties . Key findings include:

  • Inhibition of Pyroptosis : The compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests a mechanism that could mitigate tissue damage during inflammation.
  • Reduction of Interleukin-1 Beta Release : In cellular models, the compound effectively reduces the release of interleukin-1 beta (IL-1β), a cytokine pivotal in inflammatory processes. This action points to its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the functional groups can lead to different interactions with biological targets. For instance:

Structural FeaturePotential Impact on Activity
Piperidine RingEnhances anti-inflammatory effects
Chlorophenoxy GroupImproves receptor binding affinity
Triazole CoreProvides diverse biological interactions

These relationships underscore the importance of further investigations into how modifications can enhance efficacy or reduce side effects.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of similar compounds:

  • Anti-inflammatory Studies : Research on compounds with piperidine and triazole structures has indicated their effectiveness in reducing inflammation markers in various models. For example, compounds similar to our target have shown promising results in inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : There is emerging evidence that triazole derivatives exhibit neuroprotective properties. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
  • Enzyme Inhibition : Some derivatives have demonstrated strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease, indicating potential applications in treating conditions like Alzheimer's disease and gastric ulcers .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
Target Compound C₂₃H₂₈ClN₃O₃ ~450.0 4-Chlorophenoxy, cyclopropyl, methyl-triazolone, acylated piperidine
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one C₁₄H₁₅ClN₄O 290.75 Cyclopropylmethyl, 4-chlorophenyl, methyl-triazolone
3-((1-(3-(3-Chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one C₂₄H₂₇ClN₄O₂ 438.90 3-Chlorophenylpropanoyl, o-tolyl, methyl-triazolone
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one C₂₀H₁₅Cl₂N₅O 412.27 Dichlorophenyl, pyrazole-triazolone hybrid

Key Observations :

  • The target compound’s 4-chlorophenoxy group distinguishes it from analogs with chlorophenyl or chlorophenylpropanoyl substituents, likely altering electronic and steric profiles .
  • The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents like o-tolyl or pyrazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.